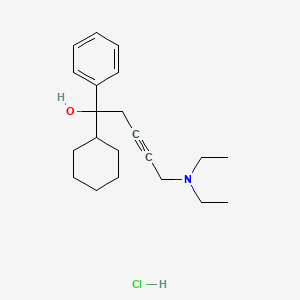

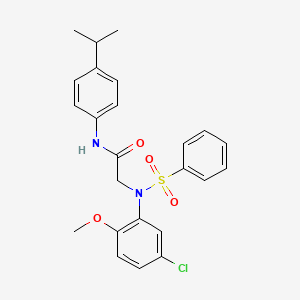

![molecular formula C13H13FN2O2 B5179026 N,N'-[(4-fluorophenyl)methylene]bisacrylamide CAS No. 303061-65-6](/img/structure/B5179026.png)

N,N'-[(4-fluorophenyl)methylene]bisacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N'-[(4-fluorophenyl)methylene]bisacrylamide, also known as FPBA, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. FPBA is a crosslinking agent that is commonly used in the synthesis of hydrogels and biomaterials.

Wissenschaftliche Forschungsanwendungen

N,N'-[(4-fluorophenyl)methylene]bisacrylamide has a wide range of potential applications in scientific research. One of its primary uses is in the synthesis of hydrogels and biomaterials. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. They have a variety of applications in tissue engineering, drug delivery, and biosensing. This compound is an effective crosslinking agent for hydrogels due to its ability to form stable covalent bonds between polymer chains.

This compound has also been used in the development of biosensors. Biosensors are devices that use biological molecules, such as enzymes or antibodies, to detect specific analytes. This compound can be used to immobilize these biological molecules onto a solid support, such as a glass slide or a microchip. This immobilization increases the sensitivity and stability of the biosensor, making it more effective for detecting low concentrations of analytes.

Wirkmechanismus

The mechanism of action of N,N'-[(4-fluorophenyl)methylene]bisacrylamide is based on its ability to form covalent bonds with functional groups on biomolecules. The double bond in the acrylamide moiety of this compound can undergo a Michael addition reaction with nucleophilic groups, such as thiol (-SH) or amino (-NH2) groups. This results in the formation of a stable covalent bond between the this compound molecule and the biomolecule.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity in vitro and in vivo. In a study conducted on human liver cells, this compound was found to have no significant cytotoxic effects at concentrations up to 100 µM. In another study, this compound was injected into mice at a dose of 10 mg/kg, and no adverse effects were observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using N,N'-[(4-fluorophenyl)methylene]bisacrylamide in lab experiments is its ability to form stable covalent bonds with biomolecules. This makes it an effective crosslinking agent for hydrogels and biomaterials. This compound is also relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research.

One limitation of using this compound is its sensitivity to pH and temperature. The reaction between this compound and biomolecules is pH-dependent, and the optimal pH range varies depending on the type of biomolecule being crosslinked. Additionally, the reaction is sensitive to temperature, and higher temperatures can lead to non-specific crosslinking and decreased efficiency.

Zukünftige Richtungen

There are several potential future directions for research on N,N'-[(4-fluorophenyl)methylene]bisacrylamide. One area of interest is the development of new hydrogel formulations using this compound as a crosslinking agent. These hydrogels could be tailored to specific applications, such as drug delivery or tissue engineering.

Another potential direction is the development of new biosensors using this compound. These biosensors could be used for a variety of applications, such as environmental monitoring or medical diagnostics.

Finally, there is potential for further research into the mechanism of action of this compound. Understanding the specific functional groups that are targeted by this compound could lead to the development of more efficient and specific crosslinking agents.

Synthesemethoden

N,N'-[(4-fluorophenyl)methylene]bisacrylamide is synthesized through a condensation reaction between 4-fluorobenzaldehyde and acrylamide. The reaction is typically carried out in the presence of a base catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or acetonitrile. The resulting product is a yellow crystalline solid that is soluble in polar solvents, such as water and ethanol.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMFBENGVSWKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C1=CC=C(C=C1)F)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303061-65-6 |

Source

|

| Record name | N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

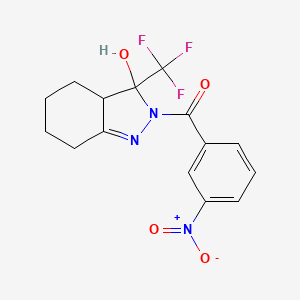

![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)

![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)

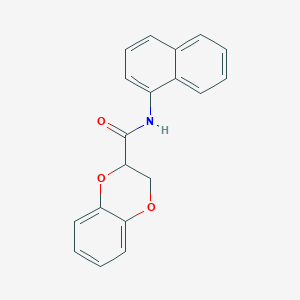

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)

![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)

![1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)

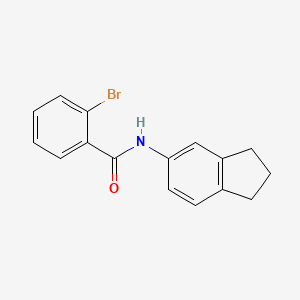

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)

![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)